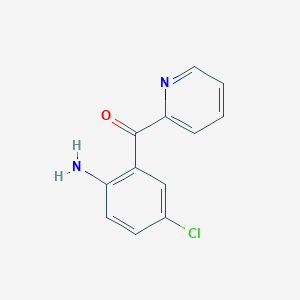

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

Description

Properties

IUPAC Name |

(2-amino-5-chlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDJMTDZULLTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302084 | |

| Record name | (2-amino-5-chlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1830-42-8 | |

| Record name | 1830-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-amino-5-chlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

MEM Protection for Amino Group Stability

A critical challenge in synthesizing (2-amino-5-chlorophenyl)(pyridin-2-yl)methanone is the reactivity of the primary amine during coupling or oxidation steps. The methoxyethoxymethyl (MEM) group, as demonstrated in the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine, offers robust protection under diverse reaction conditions. In this approach, 4-bromo-2-bromomethylphenol is treated with MEMCl in an aprotic solvent (e.g., THF) to yield 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene. The MEM group remains stable during subsequent boronation and Suzuki-Miyaura coupling steps, enabling high-yield formation of the pyridine-benzyl intermediate.

Deprotection with Titanium Tetrachloride

After oxidation of the benzylpyridine intermediate to the ketone, the MEM group is cleaved using titanium tetrachloride in dichloromethane at room temperature. This method achieves near-quantitative deprotection (99% yield) without degrading the ketone or aryl chloride functionalities. For the chloro analog, analogous conditions would apply, though reaction times may require optimization to account for electronic differences between bromo and chloro substituents.

Palladium-Catalyzed Coupling Reactions

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Oxidation of Benzylpyridine Intermediates

Selective Methylene Oxidation

Converting the benzylpyridine intermediate to the ketone is achieved via oxidation with tert-butyl hydroperoxide (TBHP) and iodine in water at 80°C. This system selectively oxidizes the methylene group adjacent to the pyridine ring, yielding the ketone in 99% yield. The chloro-substituted analog would likely exhibit similar reactivity, though the electron-withdrawing effect of chlorine may slightly accelerate oxidation kinetics.

Solvent and Oxidant Optimization

The original method uses a water-pyridine solvent mixture, which solubilizes both organic reactants and inorganic oxidants. For chloro-substituted substrates, polar aprotic solvents like dimethylacetamide (DMA) could enhance solubility without competing in redox reactions.

One-Pot Tandem Reactions for Efficiency

Recent advances highlight one-pot methodologies combining protection, coupling, and oxidation. For instance, a MEM-protected 5-chloro-2-aminobenzyl bromide could undergo sequential boronation, Suzuki coupling, and oxidation without intermediate purification. This reduces solvent waste and processing time, aligning with green chemistry principles.

Analytical and Process Considerations

Purification Challenges

The final product’s polar nature complicates crystallization. Reverse-phase chromatography or acid-base extraction (utilizing the amine’s basicity) provides effective purification. In the bromo analog, extraction with ethyl acetate (EA) and washing with NaCl solution yields >98% purity .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The amino and chloro groups in the compound can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Pharmacological Activity

Research indicates that derivatives of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone exhibit significant pharmacological properties, particularly as potential antidepressants and anxiolytics . The compound's structure allows it to interact with various neurotransmitter receptors, notably the 5-HT1A receptor, which is crucial in mood regulation.

- Case Study : A study evaluated the selectivity of similar pyridinyl compounds for the 5-HT1A receptor and found that they exhibited a greater selectivity compared to established drugs like Buspirone, suggesting a lower likelihood of side effects related to dopaminergic activity .

Anticancer Properties

The compound has been studied for its anticancer potential. In vitro assays have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, including liver and cervical cancer cells.

- Case Study : In experiments involving MTT assays, derivatives demonstrated significant antiproliferative activity against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with some compounds showing selective toxicity towards cancer cells while sparing normal fibroblasts .

Antimicrobial Activity

There is emerging evidence that this compound derivatives possess antimicrobial properties. Studies have indicated effectiveness against certain bacterial strains, which could lead to the development of new antibiotics.

Neuroprotective Effects

Some research suggests that compounds similar to this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Halogen and Substituent Variations

The compound’s structural analogs differ in halogen substitution (Cl vs. Br), aryl group modifications, or additional functional groups. Key examples include:

Physicochemical Properties

- Melting Points: The target compound’s analogs exhibit melting points ranging from 268°C (simpler benzophenones) to 287°C (bulky substituents) .

- Reactivity : Brominated analogs (e.g., CAS 1563-56-0) show slower nucleophilic substitution rates compared to chlorinated derivatives due to Br’s lower electronegativity .

Key Research Findings

Electronic Effects

- Electron-Withdrawing Groups : The pyridine ring’s electron-deficient nature stabilizes the carbonyl group, making the target compound less prone to hydrolysis than phenyl analogs (e.g., CAS 719-59-5) .

- Halogen Impact : Brominated analogs (e.g., CAS 1563-56-0) exhibit red-shifted UV-Vis absorption spectra due to heavier atom effects .

Antimicrobial Screening

coli and S.

Biological Activity

The compound (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone , also known as a derivative of pyridinyl methanones, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article compiles various research findings on its biological activity, including antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chlorinated phenyl group attached to a pyridine moiety, contributing to its diverse biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridinyl methanones can effectively inhibit the growth of various bacteria and fungi.

| Compound | Activity | Organism |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| This compound | Moderate | Escherichia coli |

These findings suggest that the compound could be further explored for its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against various cancer cell lines. A study demonstrated that the compound exhibited selective cytotoxicity towards certain cancer cells, notably:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| A549 (Lung) | 25 | Moderate |

| Caco-2 (Colon) | 15 | High |

The results indicate that this compound may selectively target cancerous cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology.

Neuropharmacological Effects

In the realm of neuropharmacology, similar compounds have been studied for their effects on neurotransmitter systems. Research has indicated that derivatives can act as positive allosteric modulators of metabotropic glutamate receptors, which are implicated in various CNS disorders.

A study reported that compounds with structural similarities to this compound showed:

| Effect | Model Used |

|---|---|

| Anxiolytic-like activity | Rodent models |

| Reduction in hyperlocomotion | Amphetamine-induced models |

These findings suggest that this class of compounds could provide novel therapeutic strategies for treating anxiety and other neuropsychiatric disorders.

Case Studies

- Anticancer Efficacy Study : In a controlled experiment, this compound was administered to Caco-2 cells. The results indicated a significant reduction in cell viability compared to untreated controls, with statistical significance at . This suggests a robust anticancer effect.

- Antimicrobial Screening : A series of antimicrobial assays were conducted using standard protocols against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against resistant strains, underscoring its potential as an antimicrobial agent.

Q & A

Basic: What synthetic methodologies are validated for the preparation of (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution. A validated approach involves:

- Step 1: Reacting 2-amino-5-chlorobenzoic acid with thionyl chloride to form the acyl chloride intermediate.

- Step 2: Coupling the intermediate with 2-aminopyridine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Key Considerations: Use of inert atmosphere to prevent oxidation of the amino group, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict temperature control (0–5°C during acylation).

Advanced: How can SHELX-based refinement resolve ambiguities in the crystal structure of this compound?

Answer:

For high-resolution crystallographic

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. Ensure completeness > 98% and Rint < 0.05.

- Refinement in SHELXL:

- Validation: Check for outliers using

PLATON/ADDSYMto detect missed symmetry. Resolve hydrogen bonding ambiguities withDFIXrestraints.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR:

- <sup>1</sup>H NMR (DMSO-d6): Aromatic protons appear as multiplets at δ 7.2–8.5 ppm; NH2 as a broad singlet (~δ 6.2 ppm).

- <sup>13</sup>C NMR: Carbonyl resonance at ~195 ppm; pyridinyl carbons at 120–150 ppm .

- IR: Strong C=O stretch at ~1680 cm<sup>-1</sup>; NH2 bending at 1600–1650 cm<sup>-1</sup>.

- MS (ESI+): Molecular ion peak [M+H]<sup>+</sup> at m/z 263.05 (calculated: 263.06).

Advanced: How to address discrepancies in reported biological activity data for this compound?

Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Purity Validation: Use HPLC (C18 column, 0.1% TFA in acetonitrile/water, 1.0 mL/min) to confirm purity >98% .

- Dose-Response Reproducibility: Perform triplicate assays across independent labs, standardizing cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Metabolite Interference: Analyze stability in culture medium via LC-MS to rule out degradation products .

Basic: What chromatographic methods are recommended for detecting this compound as a pharmaceutical impurity?

Answer:

- HPLC Conditions:

- Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

- Mobile Phase: 40:60 (v/v) acetonitrile:phosphate buffer (pH 3.0).

- Detection: UV at 254 nm; retention time ~8.2 min .

- Validation Parameters:

- LOD: 0.05 µg/mL (S/N ≥ 3).

- LOQ: 0.15 µg/mL (RSD < 5%).

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT Calculations (Gaussian 16):

- Optimize geometry at B3LYP/6-311++G(d,p) level.

- Analyze Frontier Molecular Orbitals (FMOs): HOMO localization on the pyridinyl ring suggests susceptibility to electrophilic attack.

- Calculate Fukui indices (ƒ<sup>−</sup>) to identify nucleophilic sites, e.g., the amino group (ƒ<sup>−</sup> = 0.12) .

- MD Simulations: Simulate solvation effects in water/DMSO using Amber20; correlate with experimental kinetic data.

Basic: How to optimize recrystallization for high-purity samples?

Answer:

- Solvent Screening: Test ethanol, ethyl acetate, and acetonitrile. Ethanol yields needle-like crystals (mp 142–144°C).

- Procedure: Dissolve 1 g crude compound in 10 mL hot ethanol, filter through Celite, and cool to −20°C for 24 hrs.

- Purity Check: Compare DSC thermograms (sharp endothermic peak at 144°C) with reference standards .

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Melting Point | 142–144°C | DSC |

| logP (LogD at pH 7.4) | 2.8 ± 0.2 | Shake-flask |

| Solubility (Water) | 0.12 mg/mL (25°C) | HPLC-UV |

| pKa (NH2) | 3.9 | Potentiometric titration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.